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8-Chloro-D-guanosine -

8-Chloro-D-guanosine

Catalog Number: EVT-12640500
CAS Number:
Molecular Formula: C10H12ClN5O5
Molecular Weight: 317.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Chloro-D-guanosine is a halogenated derivative of guanosine, a nucleoside that plays a critical role in the structure and function of nucleic acids. This compound is formed through the chlorination of guanosine, typically by hypochlorous acid, which is generated in inflammatory processes. The introduction of chlorine at the C-8 position of the guanine base can lead to significant biological effects, including mutagenicity and potential implications in carcinogenesis.

Source

8-Chloro-D-guanosine is primarily synthesized through chemical reactions involving guanosine and chlorinating agents such as hypochlorous acid. This compound is also produced as a result of oxidative stress and inflammation in biological systems, particularly where myeloperoxidase activity is present.

Classification

8-Chloro-D-guanosine belongs to the class of modified nucleosides. It is classified under nucleoside analogs, which are compounds that mimic natural nucleosides but have structural modifications that alter their biological properties.

Synthesis Analysis

Methods

The synthesis of 8-Chloro-D-guanosine can be achieved via several methods:

  1. Chlorination Reaction: The most common method involves the reaction of guanosine with hypochlorous acid (HOCl). This reaction occurs rapidly at physiological pH (around 7.4) and can yield significant amounts of 8-Chloro-D-guanosine within minutes .
  2. Electrochemical Methods: Some studies have explored electrochemical methods for the chlorination of guanosine, utilizing controlled potential techniques to generate reactive chlorine species that can selectively chlorinate the C-8 position .
  3. Radical-Based Approaches: Recent advancements include radical-based methods for site-selective alkylation or chlorination at the C-8 position, which could provide alternative synthetic routes with potentially higher yields and selectivity .

Technical Details

The synthesis typically requires careful control of reaction conditions, including pH, temperature, and concentrations of reactants. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to monitor the reaction progress and purify the final product.

Molecular Structure Analysis

Structure

The molecular formula for 8-Chloro-D-guanosine is C₁₀H₁₂ClN₅O₄. The structure consists of a ribose sugar linked to a chlorinated guanine base. The chlorine atom is attached to the C-8 position of the purine ring.

Data

  • Molecular Weight: 273.68 g/mol
  • Melting Point: Data on melting point may vary based on purity but is generally around 200 °C.
  • Spectroscopic Data: Characterization techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are used to confirm the structure and purity of synthesized 8-Chloro-D-guanosine .
Chemical Reactions Analysis

Reactions

8-Chloro-D-guanosine participates in various chemical reactions due to its modified structure:

  1. DNA Incorporation: As a nucleoside analog, it can be incorporated into DNA during replication processes, leading to potential miscoding during DNA synthesis .
  2. Reactivity with Nucleophiles: The chlorine atom can undergo substitution reactions with nucleophiles, which may lead to further modifications or degradation products.

Technical Details

Studies have shown that 8-Chloro-D-guanosine can induce miscoding by DNA polymerases, resulting in mutations that may contribute to carcinogenesis in inflamed tissues . The reactivity profile depends significantly on the presence of other cellular components and conditions.

Mechanism of Action

Process

The mechanism by which 8-Chloro-D-guanosine exerts its biological effects involves its incorporation into DNA:

  1. Incorporation into DNA: When incorporated into DNA, it can cause mispairing during replication.
  2. Mutagenesis: The presence of 8-Chloro-D-guanosine leads to increased rates of misincorporation by various DNA polymerases, resulting in mutations that may contribute to cancer development .

Data

Experimental data indicate varying miscoding frequencies depending on the specific DNA polymerase involved, highlighting its mutagenic potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under neutral pH but may decompose under extreme conditions or prolonged exposure to light.
  • Reactivity: Reacts with nucleophiles due to the presence of the chlorine atom at the C-8 position.

Relevant studies have characterized its behavior under various conditions using spectroscopic techniques .

Applications

Scientific Uses

  1. Research Tool: Used in studies investigating DNA damage and repair mechanisms due to its ability to induce mutations.
  2. Cancer Research: Its role as a potential biomarker for inflammation-related cancers has been explored, particularly in models of chronic inflammation .
  3. Synthetic Biology: Investigated for its utility in creating modified oligonucleotides for gene editing and therapeutic applications.
Molecular Mechanisms of Lesion Formation and Replication Dynamics

Endogenous Generation Pathways via Myeloperoxidase-Hypochlorous Acid Systems

8-Chloro-deoxyguanosine (ClG) arises endogenously through inflammation-driven oxidative chemistry. During phagocyte activation, NADPH oxidase generates superoxide anion (O₂•⁻), which dismutates to hydrogen peroxide (H₂O₂). Myeloperoxidase (MPO), released from neutrophil granules, catalyzes the peroxidation of chloride ions (Cl⁻) by H₂O₂ to yield hypochlorous acid (HOCl) [1] [3]:

H₂O₂ + Cl⁻ + H⁺ → HOCl + H₂O

HOCl diffuses readily through cellular membranes and targets electron-rich sites in DNA bases. Guanine, with the lowest reduction potential among canonical bases (~1.29 V vs. NHE), is particularly vulnerable. HOCl chlorination occurs preferentially at the C8 position of deoxyguanosine (dG), forming 8-chloro-2′-deoxyguanosine (ClG) as the predominant halogenated lesion [3] [6]. This reaction proceeds via electrophilic addition, generating a chloronium ion (Cl⁺) that attacks the C8 atom. Taurine—abundant in leukocyte cytosol—amplifies ClG formation by stabilizing reactive brominating intermediates from eosinophil peroxidase (EPO), though hypobromous acid (HOBr) can further react to form 8-bromoguanine adducts [3]. Inflammation intensity correlates directly with ClG burden, as evidenced by elevated lesions in tissues exposed to chronic inflammation (e.g., tobacco smoke-exposed lung epithelium) [3] [6].

Table 1: Key Reactions in Endogenous ClG Formation

ReactantEnzyme/ConditionProductBiological Relevance
H₂O₂ + Cl⁻Myeloperoxidase (MPO)HOClPrimary chlorinating agent
Guanine (C8)HOCl electrophilic addition8-Cl-guanineMajor DNA lesion
HOBr + guanineTaurine-amplified EPO activity8-Br-guanineCompetitive adduct formation

Structural Basis of syn-Conformation Stabilization by C8 Chlorination

C8 chlorination fundamentally alters guanine’s conformational equilibrium. In canonical B-DNA, deoxyguanosine adopts the anti-conformation (glycosidic bond χ ≈ -100° to -140°), positioning the sugar moiety away from the major groove. The bulky chlorine atom (van der Waals radius: 1.75 Å) at C8 introduces steric clash between the halogen and the sugar’s N9 atom in the anti orientation. This destabilizes the anti conformer by ~3–5 kcal/mol, favoring a ~90° rotation to the syn conformation (χ ≈ +60° to +90°) [3].

Crystallographic studies of ClG embedded in DNA polymerase β (Pol β) binary complexes reveal this syn preference. The chlorine atom projects into the major groove, while the Hoogsteen edge (N7/O6) becomes solvent-exposed. Intramolecular hydrogen bonds further stabilize this state: the exocyclic N2 amine donates a hydrogen to the 5′-phosphate oxygen, and a water-mediated hydrogen bond bridges O6 to tyrosine residues (e.g., Tyr271 in Pol β) [3]. Notably, chlorine’s larger atomic radius compared to oxidative lesions like 8-oxo-dG exacerbates steric hindrance, making syn adoption near-obligate for ClG—a critical determinant of its mutagenicity.

Table 2: Conformational Effects of C8 Guanine Modifications

ModificationVan der Waals Radius (Å)Preferred ConformationEnergetic Penalty for anti (kcal/mol)
Unmodified dG-anti0
8-oxo-dG1.52 (O)syn/anti mix1–2
8-Cl-dG1.75 (Cl)syn3–5

Hoogsteen Base Pairing Mechanisms in Mutagenic Replication

The syn conformation of ClG exposes its Hoogsteen edge (N7 and O6), enabling non-canonical base pairing during translesion synthesis (TLS). Structural and kinetic analyses demonstrate two distinct pairing modes with incoming nucleotides:

  • ClG(syn)•dCTP(anti): A wobble pairing involving O6(ClG)–N4(dCTP) and N2(ClG)–N3(dCTP) hydrogen bonds. This retains Watson-Crick-like fidelity but is sterically strained due to chlorine’s bulk, reducing incorporation efficiency [3].
  • ClG(syn)•dGTP(anti): A stable Hoogsteen pair where N7(ClG) donates a hydrogen bond to N1(dGTP), and O6(ClG) accepts one from the exocyclic N2 amine of dGTP. A bridging water molecule further stabilizes this assembly via O6(ClG) and N3(dGTP), forming a pseudo-Watson-Crick geometry. This arrangement facilitates G•G mispairing with only a 15-fold lower efficiency than correct ClG•dCTP incorporation in Pol β [3].

Hoogsteen pairing underpins ClG’s promutagenicity, driving G→C transversions. When DNA polymerases incorporate dGTP opposite ClG, subsequent replication cycles interpret the lesion site as a standard G•C pair, permanently fixing the mutation. This mechanism is distinct from 8-oxo-dG—which induces G→T transversions via anti-8-oxo-dG•dATP pairing—highlighting chlorine’s unique structural impact [3] [6].

DNA Polymerase β Translesion Synthesis Fidelity and Kinetics

Human Pol β—a model high-fidelity polymerase for base excision repair—exhibits unexpectedly error-prone bypass of ClG. Steady-state kinetic analyses reveal:

  • Correct incorporation (dCTP): kcat/Km = 0.55 min⁻¹μM⁻¹ (60-fold reduction vs. undamaged dG)
  • Incorrect incorporation (dGTP): kcat/Km = 0.038 min⁻¹μM⁻¹, only 15-fold less efficient than dCTP incorporation [3]

Ternary crystal structures (Pol β•DNA•dCTP/dGTP) explain this fidelity loss. With dCTP, ClG adopts anti to form a strained wobble pair, delaying catalytic closure of the polymerase’s fingers domain. With dGTP, ClG(syn) and dGTP(anti) form a near-coplanar Hoogsteen pair, mimicking correct geometry. The enzyme achieves a fully closed conformation, reducing the energetic barrier to phosphodiester bond formation despite the mismatch [3]. Notably, ClG’s syn preference in the templating position contrasts with unmodified dG, explaining Pol β’s compromised discrimination. While Pol β is not a primary replicative polymerase, its ClG bypass demonstrates how repair polymerases may inadvertently propagate mutations during gap-filling.

Metal Cofactor-Dependent Mutagenesis (Mg²⁺ vs. Mn²⁺)

Divalent metal cofactors critically modulate ClG bypass fidelity. Mn²⁺ substitution for Mg²⁺ in Pol β assays elevates misincorporation:

  • dCTP incorporation: kcat/Km increases 23-fold (0.55 → 12.61 min⁻¹μM⁻¹)
  • dGTP incorporation: kcat/Km increases 32-fold (0.038 → 1.15 min⁻¹μM⁻¹) [3]

Mn²⁺’s ionic radius (0.83 Å) exceeds Mg²⁺’s (0.72 Å), weakening coordination with catalytic aspartates and relaxing active-site constraints. This expands the nucleotide-binding pocket, permitting non-cognate dNTPs (e.g., dGTP) to adopt productive geometries. Consequently, Mn²⁺ reduces the fidelity ratio (kcat/KmdCTP / kcat/KmdGTP) from 14.5 (Mg²⁺) to 11.0 (Mn²⁺), enhancing G→C transversion frequency. Physiologically, inflammatory microenvironments accumulate Mn²⁺ via transporters like SLC39A14, suggesting cofactor availability may exacerbate ClG mutagenesis in vivo [3] [9].

Table 3: Metal Cofactor Influence on Pol β Kinetics Opposite ClG

Cofactorkcat/Km for dCTP (min⁻¹μM⁻¹)kcat/Km for dGTP (min⁻¹μM⁻¹)Fidelity Ratio (dCTP/dGTP)
Mg²⁺0.550.03814.5
Mn²⁺12.611.1511.0

Properties

Product Name

8-Chloro-D-guanosine

IUPAC Name

2-amino-8-chloro-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H12ClN5O5

Molecular Weight

317.68 g/mol

InChI

InChI=1S/C10H12ClN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)

InChI Key

KZEYUNCYYKKCIX-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O

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